molecular formula C8H8IN3O B13302161 3-Iodo-2,7-dimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one

3-Iodo-2,7-dimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one

Cat. No.: B13302161
M. Wt: 289.07 g/mol
InChI Key: ABHSYXSXYNGETO-UHFFFAOYSA-N
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Description

3-Iodo-2,7-dimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Chemical Reactions Analysis

3-Iodo-2,7-dimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines with potential biological activities .

Comparison with Similar Compounds

3-Iodo-2,7-dimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one can be compared with other pyrazolo[1,5-a]pyrimidines, such as:

The uniqueness of this compound lies in its specific iodine substitution, which imparts distinct reactivity and potential biological activities .

Properties

IUPAC Name

3-iodo-2,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN3O/c1-4-3-6(13)10-8-7(9)5(2)11-12(4)8/h3H,1-2H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHSYXSXYNGETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C(C(=NN12)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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